The synthesis of TAK-828F involved a multi-step process beginning with tetrahydronaphthyridine derivatives. Modifications were made to reduce lipophilicity and optimize the carboxylate tether, leading to the discovery of TAK-828F. [] This information may provide insights into potential synthetic pathways for 2-[1-(ethoxycarbonyl)cyclobutyl]acetic acid.
Analysis of the structure of TAK-828F reveals a cyclobutane ring with a carboxylate tether. This tether contributes to the molecule's potent RORγt inverse agonistic activity and favorable pharmacokinetic profile. [] Similar structural features might be expected in 2-[1-(ethoxycarbonyl)cyclobutyl]acetic acid.
TAK-828F exhibits its therapeutic effect by acting as an RORγt inverse agonist. It inhibits the activity of RORγt, a nuclear receptor that plays a crucial role in the differentiation and function of Th17 cells. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-17A, which are implicated in the pathogenesis of autoimmune diseases. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4